3-(1,3,4-Thiadiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-(1,3,4-Thiadiazol-2-ylcarbamoyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiadiazole ring with a bicyclic heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with an appropriate acid chloride.
Attachment to the Bicyclic Framework: The thiadiazole ring is then attached to the bicyclic heptane framework through a series of condensation reactions, often involving carbamoylation.
Final Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various carbamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The thiadiazole ring is known for its pharmacological properties, and combining it with the bicyclic framework may enhance its activity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3,4-Thiadiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bicyclic framework may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.
Comparison with Similar Compounds
Similar Compounds
3-(1,3,4-Thiadiazol-2-ylcarbamoyl)-bicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound without the oxabicyclic ring.
3-(1,3,4-Thiadiazol-2-ylcarbamoyl)-cyclohexane-2-carboxylic acid: A similar compound with a cyclohexane ring instead of the bicyclic framework.
Uniqueness
The presence of the oxabicyclic ring in 3-(1,3,4-Thiadiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid distinguishes it from other similar compounds. This unique structure may confer enhanced stability, reactivity, and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11N3O4S |
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Molecular Weight |
269.28 g/mol |
IUPAC Name |
3-(1,3,4-thiadiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O4S/c14-8(12-10-13-11-3-18-10)6-4-1-2-5(17-4)7(6)9(15)16/h3-7H,1-2H2,(H,15,16)(H,12,13,14) |
InChI Key |
ZHVIVBKDPMXKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=NN=CS3)C(=O)O |
Origin of Product |
United States |
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